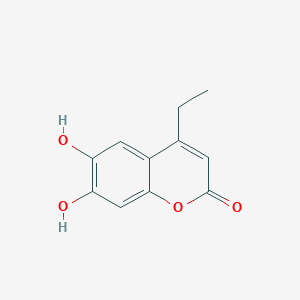

4-ethyl-6,7-dihydroxy-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISESONVYWLLDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261286 | |

| Record name | 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-07-5 | |

| Record name | 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 6,7 Dihydroxy 2h Chromen 2 One and Its Analogues

Established Synthetic Pathways to 6,7-Dihydroxy-2H-chromen-2-one Derivatives

The synthesis of the 6,7-dihydroxy-2H-chromen-2-one (esculetin) scaffold relies on several well-established condensation reactions. These methods typically involve the formation of the α-pyrone ring fused to a benzene (B151609) ring, starting from highly activated phenolic precursors like 1,2,4-trihydroxybenzene (hydroxyquinol).

The Pechmann condensation is one of the most widely used and efficient methods for synthesizing coumarins. organic-chemistry.org The reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.org For the synthesis of 6,7-dihydroxycoumarins, 1,2,4-trihydroxybenzene is the typical phenolic starting material.

The general mechanism proceeds through an initial transesterification between the phenol and the β-keto ester, catalyzed by a strong acid. wikipedia.org This is followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the electron-rich phenol ring, ortho to a hydroxyl group. The final step is a dehydration reaction that yields the fused pyrone ring of the coumarin (B35378). wikipedia.org

A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and trifluoroacetic acid (TFA), as well as Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). jmchemsci.comencyclopedia.pub The choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. For highly activated phenols like resorcinol (B1680541) and hydroxyquinol, the reaction can often be performed under milder conditions. wikipedia.orgjetir.org The Pechmann reaction is frequently cited as the most suitable pathway for preparing coumarin derivatives due to its generally high yields. jmchemsci.comjmchemsci.com

Table 1: Catalysts Commonly Used in Pechmann Condensation

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), Perchloric acid (HClO₄), Trifluoroacetic acid (TFA) |

| Lewis Acids | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Titanium tetrachloride (TiCl₄) |

The Knoevenagel condensation provides an alternative route to coumarins. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. jmchemsci.com

To synthesize 6,7-dihydroxy-2H-chromen-2-one derivatives via this method, the starting material would be 2,4,5-trihydroxybenzaldehyde. This aldehyde reacts with an active methylene compound, for instance, diethyl malonate or ethyl acetoacetate (B1235776). The initial condensation forms a substituted cinnamic acid derivative, which then undergoes spontaneous intramolecular cyclization (lactonization) to form the coumarin ring. jmchemsci.com This method is particularly useful for synthesizing coumarin-3-carboxylic acids or other 3-substituted coumarins. nih.govcardiff.ac.uk

The Perkin reaction is another classical method for coumarin synthesis, first used by W.H. Perkin in 1868. encyclopedia.pub It involves the reaction of a salicylaldehyde (B1680747) derivative with an acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297). jmchemsci.com The reaction forms an ortho-hydroxycinnamic acid intermediate, which subsequently undergoes lactonization to yield the coumarin. jmchemsci.com While historically significant, this high-temperature reaction can sometimes be limited by the availability of the required substituted salicylaldehydes.

The Reformatsky reaction is less commonly used for simple coumarin synthesis but can be applied. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. For coumarin synthesis, a salicylaldehyde derivative would react with an α-bromoester to form a β-hydroxy ester, which can then be cyclized to the coumarin.

Both the Knoevenagel, Perkin, Pechmann, Wittig, and Reformatsky reactions are established routes for coumarin synthesis, with modern advancements often employing microwave or ultrasonic assistance to improve yields and reduce reaction times. jmchemsci.comjmchemsci.com

Targeted Synthesis of 4-Alkyl-6,7-dihydroxy-2H-chromen-2-ones

The introduction of an alkyl group at the C-4 position of the coumarin ring is most directly achieved using the Pechmann condensation by selecting an appropriate β-keto ester.

The targeted synthesis of 4-ethyl-6,7-dihydroxy-2H-chromen-2-one is efficiently accomplished via the Pechmann condensation. The key to introducing the ethyl group at the 4-position is the choice of the β-keto ester reactant. Instead of the common ethyl acetoacetate (which would yield a 4-methyl group), ethyl 3-oxopentanoate (B1256331) is used.

The reaction involves the acid-catalyzed condensation of 1,2,4-trihydroxybenzene (or its more stable acetylated precursor, 1,2,4-triacetoxybenzene) with ethyl 3-oxopentanoate. nih.gov The mechanism follows the standard Pechmann pathway, where the ethyl group from the keto-ester becomes the C-4 substituent on the final coumarin product. Perchloric acid (HClO₄) has been reported as an effective catalyst for this transformation. nih.gov

Reaction Scheme for this compound Synthesis

Figure 1: Pechmann condensation of 1,2,4-triacetoxybenzene with ethyl 3-oxopentanoate to yield this compound.

The Pechmann condensation offers a versatile and straightforward platform for synthesizing a variety of 4-alkyl-6,7-dihydroxy-2H-chromen-2-ones. The identity of the C-4 alkyl substituent is directly determined by the structure of the β-keto ester used in the reaction. This allows for a systematic variation of the alkyl group by simply changing one of the reactants.

A comparative analysis reveals a clear structure-reactant relationship:

4-Methyl substitution: Achieved by using ethyl acetoacetate. nih.gov

4-Ethyl substitution: Achieved by using ethyl 3-oxopentanoate.

4-Propyl substitution: Would be achieved using ethyl 3-oxohexanoate.

4-Phenyl substitution: Can be achieved using ethyl benzoylacetate.

Table 2: Synthesis of 4-Alkyl-6,7-dihydroxycoumarins via Pechmann Condensation

| Desired 4-Substituent | Phenolic Reactant | β-Keto Ester Reactant | Resulting Coumarin |

|---|---|---|---|

| -CH₃ (Methyl) | 1,2,4-Trihydroxybenzene | Ethyl acetoacetate | 4-Methyl-6,7-dihydroxy-2H-chromen-2-one |

| -CH₂CH₃ (Ethyl) | 1,2,4-Trihydroxybenzene | Ethyl 3-oxopentanoate | This compound |

Novel and Advanced Synthetic Approaches for 2H-Chromen-2-one Derivatives

Modern synthetic chemistry offers several innovative methods for the efficient and environmentally benign synthesis of coumarin derivatives. These approaches often provide advantages such as milder reaction conditions, higher yields, and the ability to introduce a wide range of substituents.

Electrochemical Synthesis of Coumarin Derivatives

Electrochemical synthesis has emerged as a powerful and green tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of coumarin synthesis, electrochemical methods can be employed for the construction of the chromen-2-one core. One notable example involves the electrochemical oxidation of catechols in the presence of a suitable nucleophile. For instance, the direct electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin in a water/acetonitrile (B52724) solution has been shown to produce 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives through an EC (electrochemical-chemical) mechanism. nih.gov This one-pot process occurs at a carbon rod electrode in an undivided cell under constant current conditions, offering a high-yield and environmentally friendly route to these derivatives. nih.gov

The mechanism of electrochemical synthesis often involves the generation of a reactive intermediate, such as a radical cation, through an initial electron transfer step. This is followed by chemical reactions, such as nucleophilic attack and cyclization, to form the final product. The influence of substituents on the coumarin scaffold on the electrochemical redox mechanisms has been studied using techniques like cyclic voltammetry and controlled potential electrolysis. researchgate.net

Catalyst-Mediated Synthetic Pathways (e.g., Biogenic ZnO Nanoparticles, Sulfamic Acid)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. Various catalysts have been explored for the synthesis of coumarin derivatives, with a focus on those that are environmentally friendly and reusable.

Biogenic ZnO Nanoparticles: Zinc oxide (ZnO) nanoparticles have proven to be highly effective catalysts for the synthesis of coumarins, particularly through the Knoevenagel condensation. ias.ac.inias.ac.in The use of biogenically synthesized ZnO nanoparticles, for example, using plant extracts, offers a green and sustainable approach. scielo.org.za These nanoparticles can catalyze the reaction between various o-hydroxy benzaldehydes and 1,3-dicarbonyl compounds under microwave irradiation or thermal conditions to afford the corresponding coumarins in good yields. ias.ac.inias.ac.in The catalytic activity of ZnO nanoparticles is attributed to their high surface area and unique surface properties. The mechanism likely involves the activation of the carbonyl group of the aldehyde by the ZnO nanoparticle surface, facilitating the nucleophilic attack by the active methylene compound.

Sulfamic Acid: Sulfamic acid (H₂NSO₃H) is an efficient, cost-effective, and environmentally friendly solid acid catalyst for the Pechmann condensation, a classic method for coumarin synthesis. researchgate.net This reaction involves the condensation of a phenol with a β-ketoester. The use of sulfamic acid under solvent-free conditions provides a simple and high-yielding protocol for the synthesis of 4-substituted coumarins. arkat-usa.org Mechanistic studies using high-resolution mass spectrometry (HRMS) suggest that the sulfamic acid-catalyzed Pechmann condensation proceeds through an initial aromatic electrophilic substitution, followed by dehydration and intramolecular transesterification. arkat-usa.org The catalyst activates the β-ketoester, promoting the electrophilic attack on the phenol ring. researchgate.netnih.gov

Multi-Component Reactions for the Assembly of the Coumarin Scaffold

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. clockss.org MCRs are highly atom-economical and offer a rapid and efficient route to diverse molecular scaffolds, including the chromene framework. nih.gov

Several MCRs have been developed for the synthesis of coumarin derivatives. For example, a three-component reaction of 4-hydroxycoumarin (B602359), an aldehyde, and an active methylene compound can lead to the formation of pyranocoumarin (B1669404) derivatives. nih.gov The use of a Pd/amine/Brønsted acid ternary-catalytic system in a multicomponent reaction has been shown to be effective for the construction of substituted 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters. nih.gov This approach involves the convergent assembly of two in situ generated active intermediates. nih.gov

The versatility of MCRs allows for the synthesis of a wide variety of substituted coumarins by simply varying the starting materials. This makes MCRs a valuable tool for the generation of libraries of coumarin derivatives for biological screening.

Chemical Transformations and Derivatization Strategies of 6,7-Dihydroxy-2H-chromen-2-ones

The presence of two hydroxyl groups at the C-6 and C-7 positions of the coumarin scaffold, as in esculetin (B1671247) (6,7-dihydroxy-2H-chromen-2-one), provides reactive sites for further chemical modifications. These transformations are crucial for synthesizing a diverse range of derivatives with potentially enhanced or novel biological activities.

Selective Functionalization of Hydroxyl Groups at C-6 and C-7

The selective functionalization of the two adjacent hydroxyl groups in 6,7-dihydroxycoumarins presents a synthetic challenge due to their similar reactivity. However, regioselective alkylation and acylation can be achieved by carefully controlling the reaction conditions.

Selective O-Alkylation: An expedient and efficient method for the selective methylation of esculetin has been reported. By using methyl iodide (CH₃I) in the presence of sodium hydride (NaH), selective methylation at the 6-hydroxyl group can be achieved in good yields. Conversely, using sodium carbonate (Na₂CO₃) as the base leads to selective methylation at the 7-hydroxyl group. The site preference for methylation has been rationalized using density functional theory (DFT) calculations. The transformation of esculetin into scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) and isoscopoletin (B190330) (6-hydroxy-7-methoxycoumarin) can also be achieved through enzymatic O-methylation using catechol-O-methyltransferase. wikipedia.org

Selective O-Acylation: While less explored than alkylation, selective O-acylation of the hydroxyl groups of 6,7-dihydroxycoumarins can be achieved. The choice of acylating agent, base, and solvent are critical factors in controlling the regioselectivity. sciepub.com Chemoselective O-acylation of hydroxyamino acids under acidic conditions has been well-documented and similar principles could be applied to dihydroxycoumarins. nih.gov

Modifications and Functionalization of the Pyranone Ring System

The pyranone ring of the coumarin scaffold is also amenable to various chemical modifications, allowing for the introduction of different substituents and the construction of fused heterocyclic systems.

Reactions at C-3 and C-4 Positions: The C-3 and C-4 positions of the coumarin ring are particularly reactive. The presence of a carboxylic acid group at the C-3 position of coumarin-3-carboxylic acid facilitates various C-3 and C-4 functionalization reactions, including arylation, alkylation, and alkenylation, often through decarboxylative pathways. mdpi.com The C-4 position of 4-hydroxycoumarins is a nucleophilic site and can participate in various reactions, including Michael additions and condensations with carbonyl compounds, to afford a wide range of derivatives. nih.gov

Ring Opening and Recyclization: The pyranone ring can undergo nucleophilic attack, leading to ring opening. For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles can lead to the opening of the furanone ring followed by recyclization to form different heterocyclic systems. beilstein-journals.org Similarly, the hydrolytic ring opening of pyrano[3,2-c]quinolin-2,5(6H)-diones can lead to the formation of 3-acyl-4-hydroxy-2(1H)-quinolones. researchgate.net These ring-opening and recyclization strategies provide access to novel heterocyclic scaffolds derived from the coumarin core.

Halogenation and Nitro-Substitution Reactions on the Coumarin Nucleus

The coumarin nucleus is susceptible to electrophilic substitution reactions such as halogenation and nitration, with the position of substitution being heavily influenced by the directing effects of existing substituents on the benzene ring. For 6,7-dihydroxycoumarin derivatives like this compound, the powerful activating, ortho- and para-directing effects of the hydroxyl groups at C-6 and C-7 are the primary determinants of regioselectivity. Consequently, electrophilic attack is anticipated to occur at the C-5 and C-8 positions, which are ortho to the hydroxyl groups.

Methodologies for the regioselective halogenation of coumarins have been developed to provide valuable intermediates for the synthesis of more complex, functionalized derivatives. thieme.de One such method involves the use of N-halosuccinimides (NCS, NBS, NIS) as the halide source, activated by a copper halide catalyst. This system allows for the effective halogenation of even less electron-rich heteroaromatic compounds. thieme.de

Nitration of the coumarin nucleus is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Studies on the nitration of 7-hydroxy-4-methylcoumarin, a close analogue of the target compound, have shown that the reaction can yield a mixture of nitro isomers. scispace.comresearchgate.net The reaction is generally conducted at low temperatures (e.g., 5°C) to control the reaction rate and selectivity. scispace.com For this compound, nitration is expected to yield primarily 5-nitro and 8-nitro derivatives due to the strong directing influence of the two hydroxyl groups. The separation of these isomers can often be achieved through fractional crystallization. researchgate.net

Analytical Characterization of Synthesized this compound and its Analogues

A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of newly synthesized compounds. For this compound and its analogues, this is typically accomplished through a combination of spectroscopic and chromatographic techniques, along with elemental analysis.

Spectroscopic Techniques (Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))

Spectroscopic methods provide detailed information about the molecular structure of the synthesized coumarins. nih.govrasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key diagnostic signals.

In the ¹H NMR spectrum, characteristic resonances are expected. nih.gov The aromatic protons at C-5 and C-8 would appear as singlets in the aromatic region (typically δ 6.5-8.0 ppm). The vinylic proton at C-3 would also produce a singlet, usually further upfield. The ethyl group at C-4 would show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The phenolic hydroxyl protons at C-6 and C-7 would appear as broad singlets which are exchangeable with D₂O. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework. jocpr.com Key signals would include the carbonyl carbon of the lactone ring (δ > 160 ppm), carbons bearing hydroxyl groups, and other aromatic and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C-2 (C=O) | - | ~162.0 |

| C-3 | Singlet | ~110-115 |

| C-4 | - | ~150-155 |

| C-4a | - | ~110-112 |

| C-5 | Singlet | ~102-105 |

| C-6 | - | ~145-150 |

| C-7 | - | ~150-152 |

| C-8 | Singlet | ~98-102 |

| C-8a | - | ~148-150 |

| C-4 Ethyl (-CH₂) | Quartet | ~20-25 |

| C-4 Ethyl (-CH₃) | Triplet | ~12-15 |

| 6-OH | Broad Singlet | - |

| 7-OH | Broad Singlet | - |

Note: Predicted values are based on data for analogous coumarin structures. Actual shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. rasayanjournal.co.in A strong absorption band corresponding to the lactone carbonyl (C=O) stretching vibration is expected around 1700-1720 cm⁻¹. jocpr.com A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl groups. mdpi.comjocpr.com Other significant peaks would include C=C stretching vibrations for the aromatic and pyrone rings (around 1600 cm⁻¹) and C-O stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Lactone C=O | Stretch, strong | 1700 - 1720 |

| C=C (Aromatic/Pyrone) | Stretch | ~1600 |

| C-O | Stretch | 1000 - 1300 |

Source: Data compiled from analyses of similar coumarin derivatives. mdpi.comjocpr.com

Mass Spectrometry (MS) provides information about the mass and molecular formula of a compound. For this compound (C₁₁H₁₀O₄), the mass spectrum would show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern can also offer structural clues. A characteristic fragmentation for coumarins involves the loss of a carbon monoxide (CO) molecule from the lactone ring, which would result in a significant fragment ion peak.

Chromatographic Methods for Purity Assessment (High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are fundamental for monitoring the progress of a reaction and assessing the purity of the final product. iucr.org

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor reactions and check for purity. scielo.org.za For coumarin synthesis, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, is often employed as the mobile phase. scielo.org.za The separated spots on the TLC plate can be visualized under UV light, as the coumarin ring system is UV-active. iucr.orgresearchgate.net The retention factor (Rf) value is a characteristic property of a compound under specific TLC conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the quantitative analysis and purification of compounds. bldpharm.com These methods offer high resolution and sensitivity. For purity assessment of this compound, a reverse-phase column (e.g., C18) would typically be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector set at the wavelength of maximum absorbance for the coumarin chromophore. A pure compound should ideally exhibit a single, sharp peak in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. researchgate.net This technique is crucial for confirming the molecular formula of a newly synthesized substance. For this compound, with the molecular formula C₁₁H₁₀O₄, the theoretical elemental composition can be calculated. The experimental values obtained from the analysis of the synthesized product must align with these theoretical values within a narrow margin of error (typically ±0.4%) to verify its empirical and molecular formula. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₀O₄)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 64.07 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.89 |

| Oxygen | O | 15.999 | 4 | 63.996 | 31.04 |

| Total | | | | 206.197 | 100.00 |

Structure Activity Relationship Sar Studies of 4 Ethyl 6,7 Dihydroxy 2h Chromen 2 One Analogues

Positional and Substituent Effects on the 2H-Chromen-2-one Nucleus

Influence of Alkyl Chain Length and Branching at the C-4 Position

The substituent at the C-4 position of the coumarin (B35378) ring plays a significant role in modulating biological activity. Research on various coumarin analogues has shown that altering the length and branching of an alkyl chain at this position can affect properties like lipophilicity, which in turn influences cell membrane penetration and interaction with biological targets. scispace.comaip.org

Studies on related 4-methylcoumarin (B1582148) derivatives have demonstrated that increasing the alkyl chain length at the C-3 position (adjacent to C-4) enhances cytotoxic activity against cancer cell lines. For example, replacing an ethyl group with longer n-hexyl or n-decyl chains improved activity, suggesting that increased lipophilicity enhances the ability of the compound to cross cell membranes. scispace.com Similar principles apply to the C-4 position, where the size and nature of the substituent can fine-tune the biological effect. The introduction of hydrophobic groups at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance certain inhibitory activities, whereas hydrophilic groups in this position can be detrimental. nih.gov

Critical Role of the Dihydroxyl Group (Catechol Moiety) at C-6 and C-7

The presence and position of hydroxyl (-OH) groups on the benzene (B151609) ring are paramount for the biological activity of many coumarins, particularly their antioxidant effects. The 6,7-dihydroxy substitution pattern, known as a catechol moiety, is a key structural feature for potent antioxidant and radical-scavenging activity. nih.govresearchgate.netnih.gov This arrangement is more effective than monohydroxy or meta-dihydroxy (e.g., 5,7-dihydroxy) substitutions. nih.gov

The antioxidant mechanism of the catechol group involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical. The resulting phenoxy radical is stabilized by resonance and through the formation of an intramolecular hydrogen bond with the adjacent hydroxyl group. This stabilization makes the molecule an efficient radical scavenger. mdpi.com Studies comparing different dihydroxycoumarins have consistently shown that ortho-dihydroxycoumarins, such as 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin), exhibit superior antioxidant and radical scavenging activity compared to other isomers. nih.govresearchgate.netmdpi.com This highlights the critical importance of the catechol structure present in 4-ethyl-6,7-dihydroxy-2H-chromen-2-one.

Impact of Additional Substituents (e.g., Halogens, Electron-Withdrawing Groups, Hydrophobic Groups)

Beyond the C-4 and dihydroxyl substitutions, the introduction of other functional groups onto the coumarin nucleus can further modify its biological profile.

Halogens: The addition of halogen atoms like bromine or chlorine can enhance antimicrobial and cytotoxic activities. For instance, bromo, chloro, or nitro substitutions at the C-6 and C-8 positions of a chromene ring have been shown to impart broad-spectrum antibacterial potential. nih.gov

Electron-Withdrawing Groups (EWGs): Groups that pull electron density from the ring system, such as a trifluoromethyl (-CF3) or nitro (-NO2) group, can significantly impact activity. In some studies, the introduction of a hydrophobic electron-withdrawing group like -CF3 at the C-4 position of 6,7-dihydroxycoumarin dramatically enhanced its inhibitory activity against certain enzymes. nih.gov For antifungal activity, the presence of EWGs has been shown to be favorable. mdpi.com

Correlation of Structural Features with Specific Biological Research Activities

The structural modifications discussed above have been directly correlated with specific biological activities in various research settings.

SAR in Antioxidant Activity Research of Dihydroxycoumarins

The antioxidant capacity of dihydroxycoumarins is strongly dependent on their structure, with the catechol moiety being the most crucial feature. mdpi.com

Hydroxyl Positioning: Research consistently demonstrates that ortho-dihydroxycoumarins (like 6,7-dihydroxy and 7,8-dihydroxy analogues) are the most potent antioxidants. nih.gov The 6,7-dihydroxy arrangement (esculetin and its derivatives) and the 7,8-dihydroxy arrangement (daphnetin and its derivatives) allow for the formation of a stable, resonance-delocalized radical after hydrogen donation, which is key to their high radical-scavenging efficiency. researchgate.netnih.gov In contrast, coumarins with a 5,7-dihydroxy pattern or a single hydroxyl group show significantly lower antioxidant activity. nih.govresearchgate.net

C-4 Substitution: The substituent at the C-4 position can modulate antioxidant activity. While the catechol group is the primary driver, modifications at C-4 can influence the electronic properties of the entire molecule. The introduction of a methyl group at C-4 on a 6,7-dihydroxycoumarin scaffold has been shown to result in excellent antioxidant activity. nih.gov

Other Substitutions: Masking the hydroxyl groups, for instance by converting them to acetoxy groups, leads to a reduction or complete loss of antioxidant activity, confirming the essential role of the free hydroxyls. nih.gov

The following table summarizes the antioxidant activity of various coumarin derivatives, highlighting the importance of the dihydroxyl arrangement.

| Compound | Structure | Antioxidant Activity (DPPH Scavenging IC50 µM) |

| Esculetin (B1671247) | 6,7-dihydroxycoumarin | 15.3 jocpr.com |

| Daphnetin (B354214) | 7,8-dihydroxycoumarin | 9.8 mdpi.com |

| 4-Methylesculetin | 6,7-dihydroxy-4-methylcoumarin | High (qualitative) nih.gov |

| Umbelliferone (B1683723) | 7-hydroxycoumarin | >1000 researchgate.net |

| 5,7-dihydroxy-4-methylcoumarin | 5,7-dihydroxy-4-methylcoumarin | Lower than ortho-dihydroxy isomers nih.gov |

SAR in Antimicrobial Activity Research (Antibacterial, Antifungal)

The structural features of dihydroxycoumarins also dictate their efficacy as antimicrobial agents.

Antibacterial Activity: The presence of hydroxyl groups on the coumarin ring is a significant factor for antibacterial action. Studies have shown that dihydroxylation at the C-7 and C-8 positions (daphnetin) or C-6 and C-7 positions (esculetin) enhances bactericidal activity. mdpi.com In one study against Ralstonia solanacearum, daphnetin (MIC = 64 mg/L) was more potent than esculetin (MIC = 192 mg/L), which in turn was more potent than umbelliferone (7-hydroxycoumarin, MIC = 256 mg/L). mdpi.com This suggests that the position and number of hydroxyl groups are critical. Adding other groups, such as carboxylates at the C-5 position, has been explored to reduce cytotoxicity while retaining antibiofilm activity against pathogens like Staphylococcus aureus and Candida albicans. rsc.orgrsc.org

Antifungal Activity: SAR studies for antifungal activity also point to the importance of specific substitutions. O-substitution on the coumarin ring is considered essential for antifungal properties. mdpi.com The introduction of short aliphatic chains and/or electron-withdrawing groups (like nitro or acetate (B1210297) groups) tends to favor increased antifungal activity. mdpi.com For example, acetylated derivatives of 4-, 6-, and 7-hydroxycoumarins were found to be the most active antifungal compounds within their respective series. mdpi.com Some coumarin derivatives linked to other heterocyclic moieties, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, have also shown significant antifungal effects against species like Aspergillus niger and Candida albicans. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected coumarins against various microbes.

| Compound | Microorganism | MIC |

| Daphnetin | Ralstonia solanacearum | 64 µg/mL mdpi.com |

| Esculetin | Ralstonia solanacearum | 192 µg/mL mdpi.com |

| Umbelliferone | Ralstonia solanacearum | 256 µg/mL mdpi.com |

| Coumarin | Ralstonia solanacearum | 384 µg/mL mdpi.com |

| Compound 5 | Staphylococcus aureus | 2.5 µg/mL nih.gov |

| Compound 12 | Staphylococcus aureus | 2.5 µg/mL nih.gov |

Note: Compounds 5 and 12 are specific 5,7-dihydroxycoumarin (B1309657) derivatives from the cited study. nih.gov

SAR in Enzyme Inhibition Studies (e.g., Mcl-1 Inhibition)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to therapeutic resistance. nih.gov Consequently, the development of small molecule inhibitors of Mcl-1 is a significant focus in cancer research. nih.gov Within this context, derivatives of 6,7-dihydroxycoumarin have been investigated for their Mcl-1 inhibitory potential. nih.gov

A key finding in the SAR studies of these coumarin derivatives is the critical importance of the catechol group (the two hydroxyl groups at the C-6 and C-7 positions). nih.gov Methylation of this catechol moiety leads to a decrease in inhibitory activity, highlighting the essential role of these hydroxyl groups in binding to Mcl-1. nih.gov

The substituent at the C-4 position of the 6,7-dihydroxycoumarin scaffold has been shown to significantly influence Mcl-1 inhibitory capacity. Research indicates that the introduction of a hydrophobic, electron-withdrawing group at this position enhances inhibitory activity. nih.gov Conversely, the presence of a hydrophilic group at the C-4 position is detrimental to the compound's inhibitory potency. nih.gov

In a study that synthesized and evaluated a series of 4-substituted 6,7-dihydroxycoumarin derivatives, a compound with a trifluoromethyl group at the C-4 position (4-trifluoromethyl-6,7-dihydroxycoumarin) demonstrated the most potent inhibitory activity against Mcl-1, with a Ki value of 0.21 ± 0.02 μM and an IC50 of 1.21 ± 0.56 μM. nih.gov This underscores the favorable properties of a hydrophobic and electron-withdrawing substituent at this position.

While a specific data table for a series of 4-alkyl substituted analogues including the 4-ethyl derivative was not detailed in the provided search results, the general SAR principles derived from the study of various 4-substituted analogues can be summarized. The ethyl group in this compound provides a degree of hydrophobicity at the C-4 position, which aligns with the general observation that hydrophobic substituents in this location are favorable for Mcl-1 inhibition. nih.gov

| R Group at C-4 Position | General Effect on Mcl-1 Inhibitory Activity |

| Hydrophobic, electron-withdrawing (e.g., CF3) | Enhanced inhibitory capacity nih.gov |

| Hydrophilic | Decreased inhibitory potency nih.gov |

| Alkyl (e.g., Ethyl) | Contributes to hydrophobicity, generally favorable nih.gov |

Further modifications to the coumarin scaffold, such as the introduction of a nitrogen-containing group at the C-5 or C-8 position, which could form an intramolecular hydrogen bond, were found to be unfavorable for Mcl-1 inhibition. nih.gov

Stereochemical Considerations and Conformational Flexibility in SAR

The stereochemistry and conformational flexibility of a molecule are fundamental to its interaction with a biological target. The activity of many classes of compounds is closely related to their stereochemistry. For coumarin derivatives, the three-dimensional arrangement of atoms can significantly influence their biological properties.

For this compound, the ethyl group at the C-4 position introduces a degree of conformational flexibility. The rotation around the single bond connecting the ethyl group to the coumarin ring allows the ethyl group to adopt various spatial orientations. The preferred conformation for optimal binding to a target like Mcl-1 would be the one that maximizes favorable interactions (e.g., hydrophobic interactions) and minimizes steric clashes within the binding pocket.

While specific studies detailing the conformational analysis of this compound in the context of Mcl-1 binding were not found, general principles of medicinal chemistry suggest that the energetic cost of adopting the "active" conformation must be low for the compound to be an effective inhibitor. The planarity of the coumarin ring system itself provides a rigid scaffold, with the primary sources of flexibility being the substituents. The relatively small and non-rigid nature of the ethyl group suggests that it can likely orient itself to fit within a hydrophobic pocket of the target enzyme without a significant energetic penalty.

Mechanistic Investigations of 4 Ethyl 6,7 Dihydroxy 2h Chromen 2 One and Its Derivatives

Elucidation of Reaction Mechanisms in Coumarin (B35378) Synthesis

The formation of the coumarin scaffold, a fundamental structure in organic chemistry, can be achieved through various synthetic routes. The mechanisms governing these syntheses are crucial for optimizing reaction conditions and yields.

Acid-catalyzed reactions, most notably the Pechmann condensation, are a cornerstone of coumarin synthesis. sciepub.com The synthesis of 4-substituted 6,7-dihydroxycoumarins, such as 4-ethyl-6,7-dihydroxy-2H-chromen-2-one, typically involves the condensation of a highly activated phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.gov For the target compound, this would involve the reaction of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) with ethyl 3-oxopentanoate (B1256331).

The mechanism proceeds through several key steps:

Protonation and Enolization: The acid catalyst (e.g., H₂SO₄, HClO₄) protonates the carbonyl oxygen of the β-ketoester, which facilitates its enolization. masterorganicchemistry.comyoutube.com This creates a reactive enol nucleophile.

Electrophilic Aromatic Substitution: The electron-rich phenol, activated by its hydroxyl groups, undergoes an electrophilic attack by the protonated β-ketoester. The C-C bond formation preferably occurs at the position ortho to a hydroxyl group, which is C5 in 1,2,4-trihydroxybenzene.

Cyclization and Dehydration: Following the initial C-C bond formation, an intramolecular transesterification occurs where a phenolic hydroxyl group attacks the ester carbonyl. This cyclization event forms a heterocyclic intermediate.

Aromatization: The final step involves the elimination of a water molecule (dehydration), driven by the formation of the stable, conjugated aromatic lactone system characteristic of coumarins. youtube.com

This pathway provides an efficient route to polysubstituted coumarins from readily available starting materials. nih.gov

Electrosynthesis has emerged as a powerful and sustainable method for forming complex organic molecules, including coumarin derivatives. researchgate.net These reactions often proceed via an Electrochemical-Chemical (EC) mechanism, where an initial electron transfer event at an electrode generates a highly reactive intermediate that subsequently undergoes chemical reactions. nih.gov

The electrochemical formation of coumarins can be conceptualized through the following mechanistic steps:

Anodic Oxidation: The synthesis often begins with the electrochemical oxidation of a phenol or catechol derivative at the anode. This process removes one or more electrons, generating a reactive cation radical or a quinone-type species. nih.gov

Nucleophilic Attack: This electrochemically generated electrophile is then attacked by a suitable nucleophile present in the reaction medium. In the context of coumarin synthesis, this could be a β-ketoester enolate or a related carbon nucleophile.

Intramolecular Cyclization and Rearrangement: The resulting adduct undergoes subsequent intramolecular cyclization and rearrangement steps to form the final coumarin ring.

Studies on various coumarin derivatives have utilized cyclic voltammetry to probe their redox mechanisms, identifying specific functional groups that serve as oxidation or reduction centers. researchgate.netacs.org For instance, in the electrochemical synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one, the direct electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin as a nucleophile proceeds through an EC mechanism. nih.gov This highlights the utility of electrochemistry in generating the reactive species necessary for coumarin ring formation under controlled conditions.

Biochemical Mechanism Studies of Coumarin-Based Bioactivities (Research Focus)

The biological activities of coumarins are intrinsically linked to their chemical structure. The 6,7-dihydroxy substitution pattern, in particular, confers significant antioxidant, enzyme-inhibitory, and antimicrobial properties.

The potent antioxidant capacity of this compound is primarily attributed to its 6,7-dihydroxy (catechol) moiety. This structural feature allows the molecule to act as a powerful free radical scavenger through several mechanisms. nih.gov

Hydrogen Atom Transfer (HAT): The principal mechanism involves the direct donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical (R•), thereby neutralizing it. The resulting coumarin-based radical is stabilized by resonance within the aromatic system. The catechol structure is particularly effective because the second hydroxyl group further stabilizes the resulting radical. mdpi.com

Electron Transfer: The compound can also participate in single electron transfer (SET) mechanisms to reduce radical species.

The efficacy of this process is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay, the hydroxyl radical antioxidant capacity (HORAC) assay, and the oxygen radical antioxidant capacity (ORAC) assay. mdpi.com Studies on related 6,7-dihydroxy-4-methylcoumarins have demonstrated potent scavenging of superoxide (B77818) anion radicals and alkylperoxyl radicals. researchgate.net The antioxidant potential is directly linked to the bond dissociation enthalpy (BDE) of the O-H bonds; lower BDE values correlate with higher radical scavenging activity. nih.gov

| Compound | Assay | Activity Metric (IC₅₀ or Equivalent) | Reference |

|---|---|---|---|

| 4-hydroxycoumarin (B602359) derivatives | DPPH Scavenging | High activity noted for compounds with catechol moieties | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH Scavenging | Potent scavenging activity observed | nih.gov |

| 5,7-dihydroxy-4-methylcoumarin | Superoxide Scavenging | Potent inhibitor of lipid peroxidation | researchgate.net |

| Taxifolin (a related flavonoid with a catechol group) | DPPH Scavenging | EC₅₀ of 32 µM | mdpi.com |

Coumarin derivatives are known to interact with and inhibit a variety of enzymes, a property that underlies many of their therapeutic effects. The inhibition mechanism is dependent on the specific enzyme's active site architecture and the coumarin's substitution pattern.

The interaction of this compound with an enzyme active site can be mediated by several types of non-covalent forces:

Hydrogen Bonding: The 6-OH and 7-OH groups are excellent hydrogen bond donors and acceptors, allowing them to form strong interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in an enzyme's active site.

Hydrophobic Interactions: The ethyl group at the C4 position and the benzene (B151609) ring of the coumarin core can engage in hydrophobic or van der Waals interactions with nonpolar residues (e.g., leucine, isoleucine, phenylalanine).

π-π Stacking: The aromatic ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on various coumarins have demonstrated potent inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and class II myosins. nih.govnih.gov For example, certain 4-hydroxycoumarin analogues have been found to bind to the same site on myosin as the known inhibitor blebbistatin. nih.gov The specific combination of hydrophilic (dihydroxy) and lipophilic (ethyl) substituents in this compound suggests it could be a versatile enzyme inhibitor.

| Coumarin Derivative Class | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| O-substituted 6-Chloro-7-hydroxy-4-methylcoumarins | Acetylcholinesterase (AChE) | 0.11 ± 0.01 µM (most active derivative) | nih.gov |

| O-substituted 6-Chloro-7-hydroxy-4-methylcoumarins | Butyrylcholinesterase (BChE) | 0.23 ± 0.01 µM (most active derivative) | nih.gov |

| 4-hydroxycoumarin imine analogues | Skeletal Myosin II ATPase | <1 µM (for several analogues) | nih.gov |

| 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | Tyrosinase | 89.0 ± 1.7 µM | nih.gov |

Coumarins exhibit a broad spectrum of antimicrobial activity, and several mechanisms of action have been proposed for their derivatives. nih.govnih.gov While the precise mechanism for this compound is not definitively established without specific studies, it is likely to act through one or more of the following pathways common to this class of compounds:

Inhibition of Nucleic Acid Synthesis: One of the most cited mechanisms is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. By binding to the enzyme, coumarins can block its function, leading to a cessation of cell division and eventual cell death.

Disruption of Cell Membrane and Wall: The lipophilic nature of the coumarin scaffold, enhanced by substituents like the ethyl group, may allow the molecule to intercalate into the bacterial cell membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and dissipation of the proton motive force.

Inhibition of Key Metabolic Enzymes: Coumarins can interfere with the function of various microbial enzymes involved in essential metabolic pathways, thereby exerting a bacteriostatic or bactericidal effect. jocpr.com

Interference with Quorum Sensing: Some heterocyclic compounds can inhibit quorum sensing, the cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By disrupting these signaling pathways, coumarins can reduce the pathogenicity of bacteria without directly killing them.

The presence of the catechol group may also contribute to antimicrobial action through the generation of reactive oxygen species or by chelating metal ions essential for microbial growth.

| Coumarin Derivative | Microorganism | Activity Metric (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4,7-Dichloro-3-iminomethyl-chromen-2-one | Staphylococcus aureus | Data indicates bacteriostatic/bactericidal activity | jocpr.com |

| 4-(2,6-Dihydroxy–pyrimidin-4-ylamino)-2-oxo-2H-chromen-3-sulfonyl chloride | E. coli | Data indicates antibacterial effect | ejmse.ro |

| Ethyl-2-4-(3-(ethyl)-4-hydroxy-2H-chromen-2-one)phenyloxy-4,5-dihydro-4-methylthiazole-5-carboxylate | Bacillus subtilis | 125 | scielo.org.za |

| 3-(1-(Phenylamino)ethylidene)-chroman-2,4-dione | Staphylococcus aureus | 15.62 | nih.gov |

Cellular Pathway Modulation Investigated in Research Models

Research into this compound and its structural analogs, particularly its parent compound esculetin (B1671247) (6,7-dihydroxy-2H-chromen-2-one), has identified significant modulation of several key cellular signaling pathways. These interactions are fundamental to the compound's observed biological activities in various in vitro and in vivo models. The primary pathways affected include those related to oxidative stress, inflammation, and cell proliferation and survival.

Modulation of Oxidative Stress Pathways

The 6,7-dihydroxy substitution, a catechol group, is a critical pharmacophore for the antioxidant capacity of these coumarin derivatives. nih.gov The mechanism of action extends beyond direct radical scavenging to include the strategic modulation of intracellular antioxidant defense systems. nih.govnih.gov

A central pathway regulated by esculetin and its derivatives is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Under conditions of oxidative stress, these compounds can promote the nuclear translocation of Nrf2. nih.gov This transcription factor then binds to antioxidant response elements (ARE) in the promoter regions of various cytoprotective genes, leading to their upregulation. nih.gov

In research models such as human hepatoma (HepG2) cells, treatment with esculetin derivatives has been shown to upregulate key Nrf2 target genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC), which is essential for the synthesis of the endogenous antioxidant glutathione (B108866) (GSH). nih.govmdpi.com This activation of the Nrf2 pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. nih.govactascientific.com Studies have demonstrated that pretreatment with esculetin can prevent glutathione depletion and reduce intracellular ROS production in cells challenged with oxidative insults. nih.govactascientific.com

| Compound/Derivative | Research Model | Key Observation | Modulated Pathway/Target | Source |

|---|---|---|---|---|

| Esculetin | HepG2 Cells (Human Hepatoma) | Protected against tert-butyl hydroperoxide (TBHP)-induced oxidative stress; restored cell viability. | Activation of Nrf2 signaling; Upregulation of HO-1 and GCLC. | nih.gov |

| Esculetin | Primary Rat Hepatocytes | Reduced ROS production and cell necrosis induced by palmitic acid. | Increased expression of Nrf2 and Gpx1. | mdpi.com |

| Esculetin | Male C57BL/6J Mice | Enhanced glutathione status and decreased lipid peroxidation. | Increased glutathione reductase (GR) activity. | nih.gov |

Modulation of Inflammatory Pathways

Derivatives of 6,7-dihydroxy-2H-chromen-2-one have demonstrated potent anti-inflammatory effects by intervening in critical inflammatory signaling cascades. nih.govmdpi.com The primary mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net

In macrophage models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, these compounds effectively reduce the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net This is achieved by downregulating the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Furthermore, the expression and secretion of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are significantly suppressed. nih.govresearchgate.netmdpi.com Mechanistic studies reveal that this suppression is linked to the inhibition of the NF-κB pathway, specifically by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, which keeps NF-κB sequestered in the cytoplasm. mdpi.com Additionally, the phosphorylation of key MAPK family members—ERK, JNK, and p38—is attenuated, disrupting the downstream signaling that leads to inflammatory gene expression. mdpi.comresearchgate.net

| Compound/Derivative | Research Model | Key Observation | Modulated Pathway/Target | Source |

|---|---|---|---|---|

| 6,7-Dihydroxy-4-methylcoumarin | LPS-stimulated RAW 264.7 Macrophages | Reduced production of NO, PGE2, IL-1β, and IL-6. | Inhibition of iNOS and COX-2 expression; Reduced phosphorylation of ERK, JNK, and p38 (MAPK pathway). | researchgate.net |

| Esculetin | Psoriatic Mice Model | Decreased expression of TNF-α, IL-6, IL-17A, and other cytokines. | Inhibition of the NF-κB signaling pathway via repression of phospho-IKKα and phospho-p65. | encyclopedia.pub |

| 4-Methylesculetin | In Vivo Arthritis Model | Decreased expression of TNF-α, IL-1β, IL-6, and COX-2. | Downregulation of inflammatory cytokines and enzymes. | nih.gov |

Modulation of Antiproliferative and Pro-Apoptotic Pathways

In various cancer cell line models, esculetin and its derivatives have been shown to inhibit cell proliferation and induce programmed cell death (apoptosis). nih.govresearchgate.net This anti-cancer activity is mediated through the modulation of pathways that control cell cycle progression and cell survival.

A primary mechanism is the initiation of the intrinsic, or mitochondrial-dependent, pathway of apoptosis. researchgate.net Research has shown that these compounds can alter the balance of Bcl-2 family proteins, leading to a decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. encyclopedia.pubresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. researchgate.net This event activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the executioner caspase-3, which orchestrates the dismantling of the cell. encyclopedia.pubresearchgate.net

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, often at the S or G1/S phase, thereby preventing cancer cells from replicating. actascientific.comresearchgate.net Other signaling pathways reported to be inhibited include the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival. mdpi.comrug.nl Furthermore, specific derivatives have been designed to directly inhibit other anti-apoptotic proteins, such as Myeloid cell leukemia 1 (Mcl-1), another member of the Bcl-2 family. nih.gov

| Compound/Derivative | Research Model | Key Observation | Modulated Pathway/Target | Source |

|---|---|---|---|---|

| Esculetin | SMMC-7721 Cells (Hepatocellular Carcinoma) | Inhibited proliferation, induced S-phase arrest and apoptosis. | Initiation of mitochondrial-dependent apoptosis; Decreased Bcl-2, increased Bax; Activation of caspase-9 and caspase-3. | encyclopedia.pubresearchgate.net |

| Esculetin | G361 Cells (Human Malignant Melanoma) | Induced apoptosis. | Activation of ERK pathway, caspase-3, and PARP. | mdpi.com |

| Esculetin | Vascular Smooth Muscle Cells (VSMCs) | Inhibited proliferation in a dose- and time-dependent manner. | Inhibition of Ras-Raf-MEK-ERK/MAPK and Ras-PI3K-Akt signaling. | mdpi.com |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | In Vitro Assay | Demonstrated potent inhibitory activity. | Direct inhibition of the anti-apoptotic protein Mcl-1. | nih.gov |

Advanced Research Perspectives and Future Directions for 4 Ethyl 6,7 Dihydroxy 2h Chromen 2 One Derivatives

Rational Design and Synthesis of Novel Coumarin (B35378) Scaffolds with Enhanced Selectivity

Rational drug design is a cornerstone for developing new therapeutic agents from established scaffolds like coumarin. This approach leverages an understanding of the relationship between a molecule's three-dimensional structure and its biological activity to design new compounds with improved properties. For derivatives of 4-ethyl-6,7-dihydroxy-2H-chromen-2-one, the goal is to create analogues that interact more specifically with their intended biological targets, thereby increasing efficacy and reducing off-target effects.

The process often begins with Structure-Activity Relationship (SAR) studies. nih.gov By systematically modifying the core coumarin structure—for instance, by altering the ethyl group at the 4-position or the hydroxyl groups at the 6- and 7-positions—researchers can map which parts of the molecule are crucial for its activity. For example, studies on similar chromenone derivatives have shown that the planarity of the chromen-4-one unit is critical for certain inhibitory activities. nih.gov The introduction of different substituents can enhance interactions with target proteins, such as enzymes or receptors. This detailed understanding allows for the targeted synthesis of novel scaffolds predicted to have superior selectivity and potency. researchgate.netmdpi.com

Strategies for Optimizing Bioactivity Profiles through Chemical Modification

Once a lead compound is identified, chemical modification is employed to fine-tune its bioactivity profile. This involves strategic alterations to the molecule to enhance its therapeutic properties. For coumarin derivatives, several strategies are commonly used:

Functional Group Interconversion: Replacing or modifying existing functional groups can have a profound impact on bioactivity. For instance, the phenolic hydroxyl groups on the 6,7-dihydroxy coumarin core are often key to their antioxidant activity. nih.gov Modifying these groups, perhaps through methylation or esterification, can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Isosteric/Bioisosteric Replacement: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties. The goal is to improve the compound's potency, selectivity, or pharmacokinetic profile while retaining the essential binding interactions.

Scaffold Hopping: This involves replacing the central coumarin core with a different heterocyclic system that maintains the key spatial arrangement of functional groups necessary for biological activity.

These modifications are guided by SAR studies, which help to build a comprehensive picture of how structural changes influence biological outcomes. mdpi.com

Below is a table illustrating potential modification strategies and their expected impact on the bioactivity of a hypothetical this compound derivative.

| Modification Site | Modification Type | Rationale / Potential Impact | Example Target Activity |

| C4-ethyl group | Increase chain length (e.g., to propyl, butyl) | Enhance lipophilicity, potentially improving membrane permeability and binding to hydrophobic pockets of target enzymes. | Antimicrobial, Anticancer |

| C6/C7-hydroxyl groups | Methylation (to form methoxy (B1213986) groups) | Increase metabolic stability; alter hydrogen bonding capacity with the target. | Anticancer, Anti-inflammatory |

| C3 position | Introduction of an aryl or heterocyclic ring | Introduce additional binding interactions; create hybrid molecules with dual activity. | Antiviral, Enzyme inhibition |

| Benzene (B151609) ring | Addition of electron-withdrawing groups (e.g., -NO2, -Cl) | Modify electronic properties of the ring system, potentially enhancing specific bioactivities. | Antimicrobial |

Development of Hybrid Molecules and Conjugates Incorporating the Coumarin Moiety

A promising strategy in modern drug design is the creation of hybrid molecules, which covalently link two or more distinct pharmacophores into a single chemical entity. nih.gov This approach can lead to compounds with synergistic effects, dual modes of action, or improved targeting capabilities. The coumarin moiety is an excellent candidate for incorporation into such hybrids due to its broad bioactivity and versatile chemistry. nih.gov

For example, researchers have synthesized hybrids linking coumarin scaffolds with other heterocyclic systems known for their biological relevance, such as thiazole (B1198619) or pyrazolone. scielo.org.za The resulting molecules can exhibit enhanced antimicrobial or anticancer properties that surpass the activity of the individual components. nih.gov This synergistic effect may arise from the hybrid molecule's ability to interact with multiple biological targets simultaneously, a particularly valuable approach for treating complex, multifactorial diseases. nih.gov

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The synthesis of coumarin derivatives is evolving, with a growing emphasis on efficiency, sustainability, and environmental responsibility. This has led to the exploration of unconventional synthetic pathways that align with the principles of green chemistry. researchgate.net

Key advancements include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased product yields, and fewer side reactions compared to conventional heating methods. nih.gov It allows for the rapid and efficient synthesis of libraries of coumarin derivatives for biological screening.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and avoids the use of often toxic and environmentally harmful organic solvents. nih.gov

Use of Greener Catalysts: The development and use of catalysts that are non-toxic, reusable, and highly efficient are central to green chemistry. researchgate.net

These modern synthetic methods not only make the production of coumarin derivatives more environmentally friendly but also more cost-effective and scalable, which is crucial for the potential industrial application of new drug candidates. researchgate.net

Identification of Unexplored Biological Activities and Mechanistic Pathways for Research Investigation

While coumarins are well-known for activities like anticancer and antimicrobial effects, there is vast potential for discovering new therapeutic applications. nih.govresearchgate.net High-throughput screening of coumarin libraries against a wide array of biological targets can uncover previously unknown activities.

Furthermore, a deeper understanding of how these compounds work at a molecular level is critical. Modern research employs advanced techniques to elucidate these mechanistic pathways:

Computational Studies: Methods like Density Functional Theory (DFT) can investigate the electronic structure and reactivity of coumarin derivatives, providing insights into their radical scavenging mechanisms and interactions with biological molecules. nih.gov

Molecular Docking: This computational tool simulates the binding of a molecule to the active site of a target protein, helping to predict and explain its inhibitory activity. academie-sciences.fr

Cell-Based Assays: Advanced assays can pinpoint the specific cellular processes affected by a compound, such as cell cycle arrest or the induction of apoptosis in cancer cells. mdpi.com

By combining these approaches, researchers can move beyond simply identifying active compounds to understanding their precise mechanisms of action, which is essential for optimizing them into effective drugs.

Leveraging Artificial Intelligence and Machine Learning in Coumarin Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery, and the field of coumarin research is no exception. nih.gov These powerful computational tools can accelerate the discovery process in several ways:

Predictive Modeling: ML algorithms can be trained on existing data sets of coumarin derivatives and their known biological activities. These models can then predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Virtual Screening: AI can rapidly screen vast virtual libraries containing millions of potential coumarin derivatives against a specific biological target, identifying potential hits much faster than physical screening.

De Novo Drug Design: Generative AI models can design entirely new coumarin-based molecules that are optimized for specific properties, such as high potency and good ADME characteristics.

The application of AI and ML significantly reduces the time and cost associated with traditional drug discovery, offering a powerful pathway to developing the next generation of coumarin-based therapeutics. nih.gov

Q & A

Q. What are the established synthetic routes for 4-ethyl-6,7-dihydroxy-2H-chromen-2-one, and how can reaction yields be optimized?

The synthesis typically involves functionalizing a coumarin core. One approach is the reduction of a nitro precursor (e.g., 4-ethyl-6,7-dinitro-2H-chromen-2-one) using iron powder in glacial acetic acid under reflux, followed by recrystallization from solvents like benzene or ethanol to purify the dihydroxy product . Alternative routes include introducing the ethyl group via Friedel-Crafts alkylation or using ethyl halides in nucleophilic substitution reactions. Yield optimization requires controlled pH (acidic for nitro reduction) and inert atmospheres to prevent oxidation of hydroxyl groups.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., ethyl at C4, hydroxyls at C6/C7). Aromatic proton splitting patterns distinguish substitution patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, disordered ethyl groups may require constraints during refinement .

- IR spectroscopy : O–H (3200–3500 cm) and C=O (1700–1750 cm) stretches validate functional groups .

Q. What are the key chemical reactivity patterns of this compound?

The hydroxyl groups at C6/C7 undergo acetylation (with acetic anhydride) or methylation (with methyl iodide under basic conditions). The ethyl group at C4 is stable under mild acidic/basic conditions but may participate in radical reactions under UV light. The lactone ring can hydrolyze in strong alkali to form a coumarilic acid derivative .

Q. How can purity and stability be ensured during storage and handling?

Store in airtight, light-resistant containers at –20°C to prevent oxidation. Purity is verified via HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, ethyl acetate/hexane). Avoid aqueous solutions at neutral pH to minimize lactone ring hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to enzymes like tyrosinase or cytochrome P450. The hydroxyl groups form hydrogen bonds with active-site residues, while the ethyl group influences hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Orthogonal assays : Compare DPPH radical scavenging (antioxidant) vs. ROS generation in cell models (pro-oxidant).

- Purity validation : Trace metal contaminants (e.g., Fe) may artificially enhance pro-oxidant activity; use ICP-MS to rule this out.

- Dose-response studies : Low concentrations often show antioxidant effects, while high doses induce oxidative stress .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include twinning due to flexible ethyl groups and solvent inclusion. Strategies:

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity?

Adding electron-withdrawing groups (e.g., Cl at C5) enhances antioxidant activity by stabilizing radical intermediates. Conversely, methoxy groups reduce solubility and bioavailability. SAR studies require systematic substitutions followed by enzymatic assays (e.g., LOX/COX inhibition) .

Q. What protocols validate the compound’s role in modulating cellular pathways (e.g., apoptosis)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.